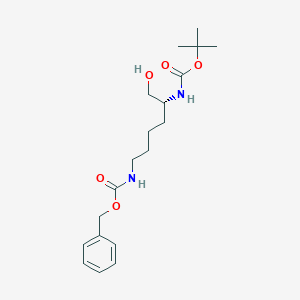

1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It’s often used in the protection of amines, particularly in the field of peptide synthesis . The compound you’re asking about seems to be a cyclohexene derivative with a Boc-protected amino group and a carboxylic acid group.

Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Aplicaciones Científicas De Investigación

Dual Protection of Amino Functions

- Scientific Field: Organic Chemistry .

- Application Summary: Boc-groups are used for the dual protection of amines and amides . This is important in the synthesis of multifunctional targets .

- Methods of Application: The Boc-group is added to the amino function, resulting in a Boc-derivative . This derivative can then be used in further reactions .

- Results: The use of Boc-groups allows for facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Microwave-Assisted Solid-Phase Synthesis

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: Boc-amino acid nanoparticles are used in water-based microwave-assisted solid-phase synthesis . This is an environmentally friendly method for peptide synthesis .

- Methods of Application: The Boc-amino acid nanoparticles react on the resin in water under microwave irradiation .

- Results: This method allows for rapid solid-phase reaction of nanoparticle reactants .

BOC Protection of Aliphatic and Aromatic Amines

- Scientific Field: Green Chemistry .

- Application Summary: BOC protection is used for almost quantitative protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application: The process is carried out in catalyst and solvent-free media under mild reaction conditions .

- Results: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Reductive Cleavage of Boc-Substituted Arenesulfonamides

- Scientific Field: Organic Chemistry .

- Application Summary: Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides .

- Methods of Application: The process involves the use of magnesium powder in dry methanol, only requiring sonication .

- Results: Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .

N-tert-butyloxycarbonylation of Amines

- Scientific Field: Green Chemistry .

- Application Summary: 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity .

- Methods of Application: The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .

- Results: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Protection of Amino Groups

- Scientific Field: Organic Chemistry .

- Application Summary: The Boc group is the most used protection of amino groups for example in the synthesis of peptides .

- Methods of Application: The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results: Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Environmentally Friendly Peptide Synthesis

- Scientific Field: Green Chemistry .

- Application Summary: Boc amino acids are used in an environmentally friendly method for peptide synthesis . This technique uses nanomicelles of Boc amino acids with DMTMM .

- Methods of Application: The process involves the preparation of nanomicelles of Boc amino acids with DMTMM . This method is more environmentally friendly as it uses less energy due to a reduction of the wet-milling process .

- Results: This technique might be suitable for aqueous peptide synthesis .

N-tert-butyloxycarbonylation of Amines

- Scientific Field: Green Chemistry .

- Application Summary: 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity .

- Methods of Application: The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium cation .

- Results: A catalyst-free N-tert-butyloxycarbonylation of amines in water gives N-t-Boc derivatives chemoselectively without any side products .

Protection of Amino Groups

- Scientific Field: Organic Chemistry .

- Application Summary: The Boc group is the most used protection of amino groups for example in the synthesis of peptides .

- Methods of Application: The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Results: Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRVAAFYUFUMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-amchec-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)